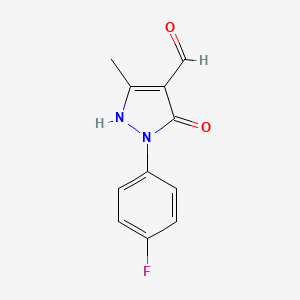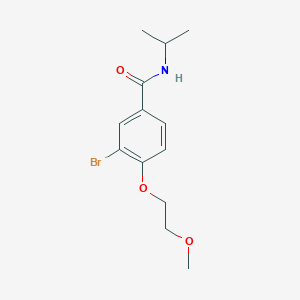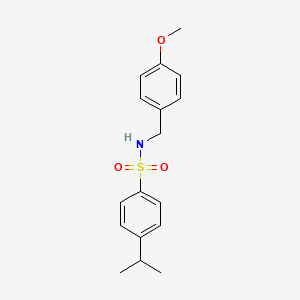
2-(4-fluorophenyl)-4-(hydroxymethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
2-(4-fluorophenyl)-4-(hydroxymethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPHM, and it is a pyrazolone derivative. The synthesis of FPHM is relatively simple, and it can be achieved through various methods.
Mechanism of Action
The mechanism of action of FPHM is not well understood. However, it has been suggested that FPHM exerts its anticancer activity by inducing apoptosis in cancer cells. FPHM has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, FPHM has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
FPHM has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that FPHM exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FPHM has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that FPHM exhibits analgesic activity, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
FPHM has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the compound obtained from the synthesis is relatively high. FPHM is also relatively stable, making it easy to handle in lab experiments. However, FPHM has some limitations for lab experiments. The mechanism of action of FPHM is not well understood, making it difficult to design experiments to study its mechanism of action. In addition, FPHM exhibits significant cytotoxic activity, making it difficult to design experiments to study its biochemical and physiological effects.
Future Directions
There are several future directions for FPHM. One potential direction is to study the mechanism of action of FPHM in more detail. This could involve designing experiments to study the molecular targets of FPHM and how it interacts with these targets to exert its anticancer and anti-inflammatory activities. Another potential direction is to design experiments to study the pharmacokinetics and pharmacodynamics of FPHM in vivo. This could involve studying the absorption, distribution, metabolism, and excretion of FPHM in animal models. Finally, FPHM could be used as a starting point for the design and synthesis of new compounds with improved anticancer, anti-inflammatory, and analgesic activities.
Scientific Research Applications
FPHM has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, FPHM has been shown to exhibit significant anticancer activity against various cancer cell lines. FPHM has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. In pharmacology, FPHM has been shown to exhibit significant analgesic activity, making it a potential candidate for the treatment of pain. In material science, FPHM has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-10(6-15)11(16)14(13-7)9-4-2-8(12)3-5-9/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXDNDNXEZBAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839835.png)
![3-amino-N-[4-(difluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4839836.png)

![1-(2-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4839856.png)

![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4839868.png)
![4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4839878.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4839891.png)
![5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839906.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4839913.png)
![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4839918.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4839925.png)